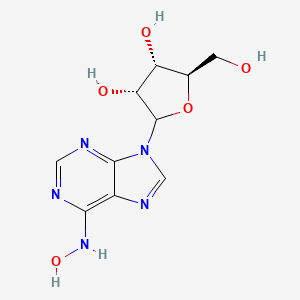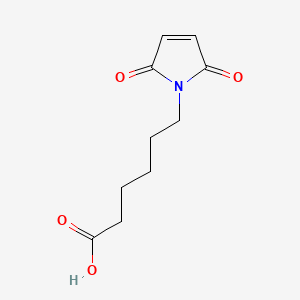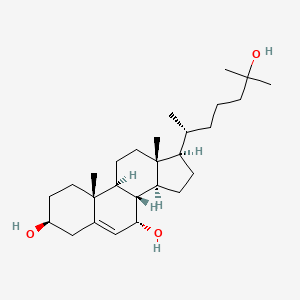
Ampalex
Overview
Description
AU-224 is an orally available benzamide derivative known for its potent gastrointestinal prokinetic activity. This compound has been extensively studied for its ability to enhance gastrointestinal motility, making it a valuable agent in the treatment of various gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AU-224 involves several key steps:
Formation of Mixed Anhydride: 4-Acetylamino-2-methoxybenzoic acid is treated with ethyl chloroformate and triethylamine in cold tetrahydrofuran to form an intermediate mixed anhydride.
Condensation: The mixed anhydride is then condensed with endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine to yield an amide.
Hydrogenolysis: The benzyl group is removed via hydrogenolysis in the presence of Pearlman’s catalyst, producing a secondary amine.
Alkylation: The secondary amine is alkylated with ethyl 4-bromobutyrate.
Aromatic Chlorination: The compound undergoes aromatic chlorination with sulfuryl chloride.
Selective Acetamide Hydrolysis: The final step involves selective acetamide hydrolysis with 20% hydrochloric acid in refluxing ethanol to yield AU-224.
Industrial Production Methods: Industrial production of AU-224 follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: AU-224 can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups present in the compound, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in ethanol.
Substitution: Reagents such as sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
AU-224 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on benzamide derivatives.
Biology: Investigated for its role in modulating gastrointestinal motility and its potential effects on other smooth muscle tissues.
Medicine: Explored as a therapeutic agent for treating gastrointestinal disorders such as gastroparesis and chronic constipation.
Industry: Utilized in the development of new prokinetic agents and as a reference compound in pharmaceutical research
Mechanism of Action
AU-224 exerts its effects by targeting specific receptors in the gastrointestinal tract, leading to enhanced motility. The compound binds to and activates serotonin receptors, particularly the 5-HT4 receptor, which plays a crucial role in regulating gastrointestinal motility. This activation leads to increased release of acetylcholine, which stimulates smooth muscle contraction and promotes gastrointestinal transit .
Comparison with Similar Compounds
Cisapride: Another prokinetic agent that also targets serotonin receptors but has a different safety profile.
Metoclopramide: A dopamine antagonist with prokinetic properties, used for similar indications but with different side effects.
Domperidone: A dopamine antagonist that enhances gastrointestinal motility but does not cross the blood-brain barrier, reducing central nervous system side effects.
Uniqueness of AU-224: AU-224 is unique due to its specific targeting of the 5-HT4 receptor, which provides a more selective mechanism of action compared to other prokinetic agents. This selectivity reduces the risk of side effects associated with non-specific receptor activation .
Properties
CAS No. |
287399-47-7 |
|---|---|
Molecular Formula |
C19H28ClN3O4 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate |
InChI |
InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25) |
InChI Key |
AQMLPMSSCWTNNN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Canonical SMILES |
CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
154235-83-3 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(quinoxalin-6-ylcarbonyl)piperidine BDP 12 BDP-12 CX516 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)







![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)





